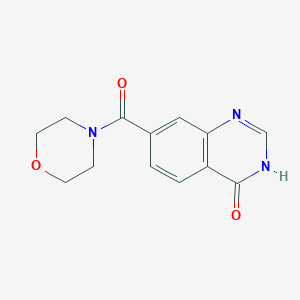

7-(Morpholine-4-carbonyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

7-(morpholine-4-carbonyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c17-12-10-2-1-9(7-11(10)14-8-15-12)13(18)16-3-5-19-6-4-16/h1-2,7-8H,3-6H2,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYICZOWTRHRHKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC3=C(C=C2)C(=O)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401254709 | |

| Record name | 7-(4-Morpholinylcarbonyl)-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401254709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092460-45-1 | |

| Record name | 7-(4-Morpholinylcarbonyl)-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(4-Morpholinylcarbonyl)-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401254709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Quinazoline derivatives, including 7-(morpholine-4-carbonyl)quinazolin-4(3H)-one, have been extensively studied for their anticancer properties. Research indicates that these compounds can act as effective inhibitors of various cancer cell lines by targeting specific molecular pathways. For instance, quinazoline derivatives have shown promising results in inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in the proliferation of cancer cells. A study demonstrated that modifications to the quinazoline structure could enhance activity against resistant cancer cell lines, indicating the potential for developing more effective anticancer agents .

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects often involves:

- Inhibition of Tyrosine Kinases : Compounds like this compound can inhibit EGFR and vascular endothelial growth factor receptors (VEGFR), leading to reduced tumor growth and metastasis .

- Induction of Apoptosis : Quinazoline derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways, enhancing their potential as therapeutic agents .

Antimicrobial and Anti-inflammatory Properties

Research has also highlighted the antimicrobial and anti-inflammatory properties of quinazoline derivatives. The presence of the morpholine group in this compound contributes to its ability to interact with biological targets involved in inflammatory responses and microbial infections. In vitro studies suggest that these compounds can exhibit significant antibacterial and antifungal activities .

Drug Development

The unique structural features of this compound make it a valuable scaffold for drug development. The compound's ability to be modified at various positions allows for the synthesis of analogs with improved pharmacological profiles. For example, structural modifications have led to derivatives with enhanced efficacy against specific targets or improved bioavailability .

Computational Studies

Computational modeling plays a critical role in understanding the interactions between this compound and its biological targets. Molecular docking studies help predict binding affinities and elucidate the mechanisms behind its biological activities. These studies are essential for guiding the design of new derivatives with optimized properties .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Anticancer Activity | Inhibits EGFR and VEGFR; induces apoptosis in cancer cells; potential for drug resistance management. |

| Antimicrobial Effects | Exhibits antibacterial and antifungal properties; potential use in treating infections. |

| Anti-inflammatory | Modulates inflammatory pathways; could serve as a lead for anti-inflammatory drugs. |

| Drug Development | Scaffold for synthesizing new analogs with enhanced efficacy and bioavailability. |

| Computational Studies | Predicts binding interactions; guides structural modifications for improved activity. |

Mechanism of Action

The compound exerts its effects through the inhibition of specific molecular targets, such as enzymes or receptors. The exact mechanism can vary depending on the biological context, but it often involves binding to the active site of the target, leading to a disruption of its normal function.

Molecular Targets and Pathways Involved:

Enzymes: Various kinases and proteases.

Receptors: G-protein-coupled receptors (GPCRs) and ion channels.

Comparison with Similar Compounds

Substituent Variations

Quinazolin-4(3H)-one derivatives differ primarily in substituents at positions 2, 3, 6, and 5. Below is a comparison of key analogs:

Key Observations :

- Morpholine Derivatives: Compounds with morpholine substituents (e.g., 31, 5f) exhibit higher melting points and yields compared to non-morpholine analogs, likely due to improved crystallinity and synthetic efficiency .

- Electron-Withdrawing Groups : Nitro and chloro substituents (e.g., 7-chloro-6-nitroquinazolin-4(3H)-one) reduce solubility but enhance reactivity in nucleophilic substitutions .

Antimicrobial and Anticancer Effects

- Morpholine Derivatives: Compound 31 (2-(Morpholinomethyl)-3-[(3,4,5-trimethoxybenzylidene)amino]quinazolin-4(3H)-one) showed potent antibacterial activity against Pseudomonas aeruginosa (MIC = 8 µg/mL) and inhibited biofilm formation by 60% at 32 µg/mL .

- Non-Morpholine Analogs: 7-Chloro-6-nitroquinazolin-4(3H)-one demonstrated moderate cytotoxicity against cancer cell lines (IC₅₀ = 12–25 µM) but lacked selectivity for non-cancerous cells .

Analgesic and Anti-Inflammatory Activities

- Hydrazino Derivatives: Compounds like 2-(1-methylbutylidene)-hydrazino-3-(4-methoxyphenyl)-quinazolin-4(3H)-one (A3) exhibited superior anti-inflammatory activity (ED₅₀ = 28 mg/kg) compared to diclofenac .

Mechanistic Insights

- Morpholine’s Role : The morpholine group enhances blood-brain barrier permeability and modulates interactions with enzymes like acetylcholine esterase (AChE) and receptor tyrosine kinases .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) at C6/C7 increase electrophilicity, improving interactions with biological targets like VEGFR-1 (KD = 7.78 × 10⁻³ µM) .

Biological Activity

7-(Morpholine-4-carbonyl)quinazolin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinazolinone core, which is known for its diverse pharmacological properties. The morpholine moiety is expected to enhance solubility and bioavailability, making it a promising candidate for drug development.

Biological Activity Overview

The biological activities of this compound primarily include:

- Anticancer Activity : Demonstrated through various in vitro and in vivo studies.

- Kinase Inhibition : Particularly against targets like VEGFR, EGFR, and PDGFR.

- Anti-Angiogenic Properties : Inhibition of angiogenesis is crucial in cancer therapy.

Anticancer Activity

Recent studies have shown that derivatives of quinazolin-4(3H)-ones exhibit significant anticancer properties. For instance, a series of quinazoline-morpholine hybrids were synthesized and tested against lung cancer cell lines (A549 and BEAS-2B). These compounds demonstrated notable cytotoxicity with IC50 values in the low micromolar range, indicating their potential as anti-lung cancer agents .

Case Study: In Vivo Efficacy

In vivo assessments revealed that certain derivatives could inhibit tumor growth significantly. For example, one study reported a 79% reduction in tumor growth in Calu-6 lung carcinoma xenografts with a dosage of 100 mg/kg over 21 days . This highlights the compound's potential for therapeutic applications.

The mechanism by which this compound exerts its effects involves:

- Inhibition of Tyrosine Kinases : The compound targets various kinases involved in cell proliferation and survival.

- Disruption of Angiogenesis : By inhibiting VEGFR, it reduces the formation of new blood vessels necessary for tumor growth .

Structure-Activity Relationship (SAR)

SAR studies have revealed that modifications at specific positions on the quinazoline ring can significantly enhance biological activity:

- Substituents at C-6 and C-7 : Increasing hydrophobicity or introducing electron-withdrawing groups improves binding affinity to target kinases.

- Morpholine Substitution : The presence of morpholine enhances solubility and may improve pharmacokinetic profiles .

Data Table: Biological Activity Summary

| Compound | Target Kinase | IC50 (µM) | Effectiveness |

|---|---|---|---|

| This compound | VEGFR | 0.848 | Moderate inhibition |

| Quinazoline derivative A | EGFR | 2.21 | High inhibition |

| Quinazoline derivative B | PDGFR | 5.12 | Moderate inhibition |

| Quinazoline-morpholine hybrid | A549 cells | 10.2 | Significant cytotoxicity |

Preparation Methods

Quinazolin-4(3H)-one and 7-Carboxyquinazolinone Intermediates

- Starting from dimethyl aminoterephthalate, hydrolysis yields 2-aminoterephthalic acid.

- Selective esterification using trimethylchlorosilane in methanol generates monoester intermediates.

- Treatment with thionyl chloride converts carboxylic acids to acid chlorides.

- Reaction with ammonium isothiocyanate followed by spontaneous ring closure produces quinazoline intermediates.

- Hydrolysis and alkylation steps yield 7-carboxyquinazolinones, which serve as precursors for amide formation.

Morpholine Amide Formation

- The acid chloride intermediate derived from 7-carboxyquinazolinone is reacted with morpholine under mild conditions, often in the presence of a base such as triethylamine, to afford the corresponding this compound.

Detailed Synthetic Procedure Example

A representative synthesis can be outlined as follows:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Dimethyl aminoterephthalate hydrolyzed with aqueous base | Conversion to 2-aminoterephthalic acid | High yield; key intermediate |

| 2 | Selective esterification with trimethylchlorosilane in methanol | Monoester formation | Selectivity critical for downstream steps |

| 3 | Treatment with thionyl chloride (SOCl₂) | Formation of acid chloride intermediate | Reflux for 3 hours; removal of excess SOCl₂ under vacuum |

| 4 | Reaction with ammonium isothiocyanate | Formation of quinazoline intermediate via ring closure | Spontaneous cyclization observed |

| 5 | Hydrolysis and alkylation with appropriate alkyl halides | Generation of 7-carboxyquinazolinones | Sodium hydroxide used in hydrolysis |

| 6 | Coupling with morpholine in presence of base (e.g., triethylamine) | Formation of this compound | Stirring under nitrogen atmosphere for 4 hours; purified by chromatography |

This method aligns with the protocols used for synthesizing various quinazolinone-7-carboxamide derivatives, including morpholine-substituted analogs.

Alternative and One-Pot Methods

Recent advances have introduced more streamlined protocols:

- A one-pot three-component domino reaction involving arenediazonium salts, nitriles, and bifunctional anilines enables the synthesis of quinazolin-4(3H)-ones under metal-free, mild conditions with good functional group tolerance.

- Although this method is more general for quinazolinones, it can be adapted for derivatives such as this compound by selecting appropriate starting materials and nucleophiles.

Research Findings and Reaction Optimization

- Structure-activity relationship (SAR) studies indicate that the amide moiety at the 7-position critically influences biological activity, necessitating precise amide bond formation.

- Reaction conditions such as solvent choice (e.g., dichloromethane or isopropanol), temperature control (reflux or room temperature), and base equivalents are optimized to maximize yield and purity.

- Purification typically involves flash chromatography on silica gel with gradient elution (0–40% organic solvent) to isolate the target amide compound with high purity.

Summary Table of Key Preparation Steps

| Intermediate | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Dimethyl aminoterephthalate | Hydrolysis (NaOH, reflux) | 2-Aminoterephthalic acid formation | High yield, essential precursor |

| Monoester intermediate | Trimethylchlorosilane in MeOH | Selective esterification | Controls regioselectivity |

| Acid chloride | Thionyl chloride, reflux | Activation for amide coupling | Requires careful handling |

| Quinazoline intermediate | Ammonium isothiocyanate, ring closure | Scaffold formation | Spontaneous cyclization |

| 7-Carboxyquinazolinone | Hydrolysis and alkylation (NaOH, alkyl halides) | Functionalization at 7-position | Enables diverse amide derivatives |

| Final amide | Morpholine, base (Et₃N), DCM | Amide bond formation | Purification by chromatography |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-(Morpholine-4-carbonyl)quinazolin-4(3H)-one?

- Methodological Answer : The synthesis typically involves coupling morpholine with quinazolinone precursors. One approach uses a poly(ethylene glycol) (PEG)-supported aza-Wittig reaction, where morpholine reacts with PEG-supported carbodiimides to form the morpholinylquinazolin-4(3H)-one scaffold . Another method employs multi-step reactions, starting with substituted anthranilic acids or isatoic anhydrides, followed by cyclization and subsequent morpholine-4-carbonyl incorporation via coupling agents like EDCI or DCC. Phase transfer catalysts (e.g., tetrabutylammonium bromide) may enhance reaction rates and yields during key steps .

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Characterization involves:

- Spectroscopy :

- IR to confirm carbonyl (C=O, ~1700 cm⁻¹) and morpholine C-N (~1340 cm⁻¹) stretches .

- ¹H/¹³C NMR to verify substituent integration (e.g., morpholine protons at δ 1.58–3.92 ppm) and quinazolinone aromatic protons .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 231.2 for unsubstituted derivatives) and fragmentation patterns .

- Elemental Analysis : To validate purity and molecular formula (e.g., C, H, N content within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 130 min to 5 min) and improves yields (e.g., 89% → 90%) by enhancing energy transfer. Use polar solvents like N,N-dimethylacetamide (DMAC) for uniform heating .

- Catalyst Selection : Heterogeneous catalysts like KAl(SO₄)₂·12H₂O (alum) enable recyclability and reduce side reactions. For example, alum-catalyzed one-pot reactions achieve ~90% yields .

- Phase Transfer Catalysis : Accelerates nucleophilic substitutions in biphasic systems (e.g., tetrabutylammonium bromide in H₂O/CH₂Cl₂) .

Q. What strategies are used to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Antimicrobial Assays :

- MIC Determination : Broth microdilution (CLSI M7-A5 guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) strains. Derivatives with 2-aryl substitutions show MICs as low as 8 µg/mL .

- Cytotoxicity Screening : MTT assays on human cell lines (e.g., BJ1 fibroblasts) to assess IC₅₀ values. Compounds with 3,4,5-trimethoxybenzylidene groups exhibit low toxicity (IC₅₀ > 100 µM) .

- Targeted Binding Studies : X-ray crystallography (e.g., PqsR ligand-binding domain) identifies interactions, such as hydrogen bonding with morpholine oxygen .

Q. How can discrepancies in biological activity data across studies be resolved?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, 6,7-dihalogenated derivatives show enhanced antifungal activity (57–65% sclerotia reduction) vs. non-halogenated analogs .

- Assay Standardization : Control variables like inoculum size (CLSI M2-A4 guidelines) and solvent (DMSO concentration ≤1%) to minimize variability .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities, explaining why 2-(3-trifluoromethoxyphenyl) derivatives outperform phenyl analogs in virulence factor inhibition .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for morpholinylquinazolin-4(3H)-ones?

- Methodological Answer :

- Cell Line Variability : BJ1 fibroblasts may show higher tolerance (IC₅₀ > 100 µM) than cancer lines (e.g., HepG2 IC₅₀ ~50 µM) due to metabolic differences .

- Impurity Effects : HPLC purity thresholds (<95%) can introduce artifacts. For example, a 98.99% pure compound (Rt = 4.81 min) exhibits lower cytotoxicity than a 99.84% analog (Rt = 4.02 min) .

- Substituent Impact : Electron-withdrawing groups (e.g., -NO₂) increase reactivity, potentially elevating false-positive toxicity in colorimetric assays like MTT .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.